![molecular formula C14H17BrN2O2 B2705374 Tert-butyl 2-[(2-bromo-5-cyano-3-methylphenyl)amino]acetate CAS No. 1260833-68-8](/img/structure/B2705374.png)
Tert-butyl 2-[(2-bromo-5-cyano-3-methylphenyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[(2-bromo-5-cyano-3-methylphenyl)amino]acetate: is an organic compound with the molecular formula C14H17BrN2O2. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its structure features a tert-butyl ester group, a bromo-substituted aniline, and a cyano group, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate typically involves the reaction of tert-butyl bromoacetate with 2-amino-5-cyano-3-methylbromobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromo group in tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
- Substituted anilines
- Amino derivatives
- Carboxylic acids
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-[(2-bromo-5-cyano-3-methylphenyl)amino]acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is used to study the effects of cyano and bromo substituents on biological activity. It is also used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved efficacy and selectivity.
Industry: In the industrial sector, tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromo group can participate in halogen bonding, affecting the binding affinity to target molecules. The overall effect of the compound is determined by the combined influence of these functional groups on the molecular target.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(2-bromo-5-cyanoanilino)acetate: Lacks the methyl group, resulting in different reactivity and properties.
Tert-butyl 2-(2-bromo-3-methylanilino)acetate: Lacks the cyano group, affecting its electron-withdrawing capability.
Tert-butyl 2-(2-cyano-3-methylanilino)acetate: Lacks the bromo group, influencing its ability to participate in halogen bonding.
Uniqueness: Tert-butyl 2-[(2-bromo-5-cyano-3-methylphenyl)amino]acetate is unique due to the presence of all three functional groups (bromo, cyano, and methyl) in its structure. This combination of groups provides a distinct set of chemical properties and reactivity, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-9-5-10(7-16)6-11(13(9)15)17-8-12(18)19-14(2,3)4/h5-6,17H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBFYPXNGBEGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)NCC(=O)OC(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
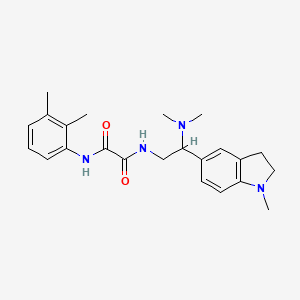
![ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2705293.png)
![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)

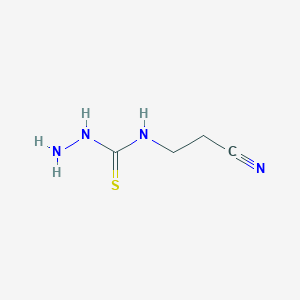
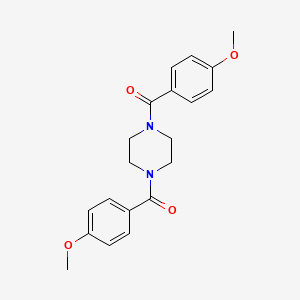
![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)
![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)
![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)
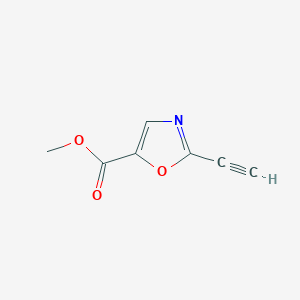
![3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705306.png)

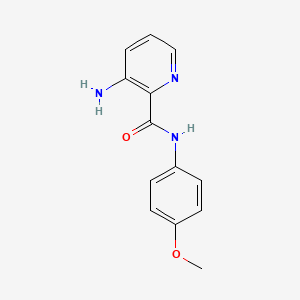
![N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2705313.png)
